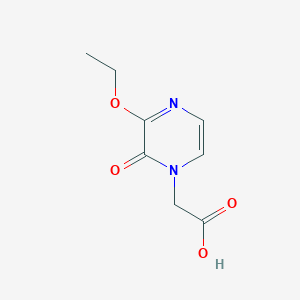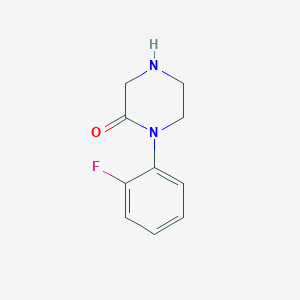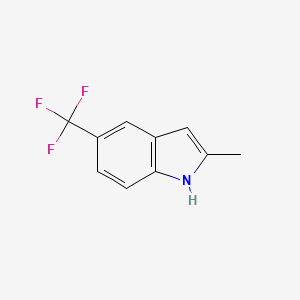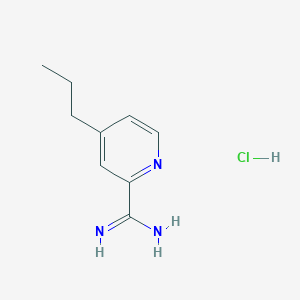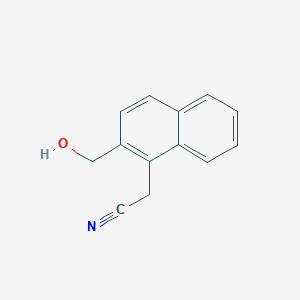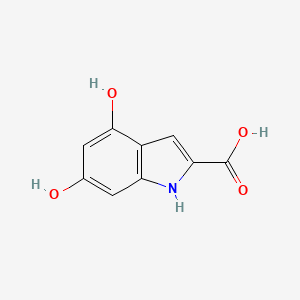![molecular formula C12H13N3 B11901850 7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine CAS No. 389117-34-4](/img/structure/B11901850.png)
7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine is a heterocyclic compound that features a fused ring system incorporating both pyridine and naphthyridine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2-aminonicotinaldehyde with 2-methyl-1,2,3,4-tetrahydroquinoline under acidic conditions to form the desired product. The reaction typically requires heating and the use of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the aromatic ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine, which may exhibit different biological activities and properties.
Scientific Research Applications
7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-3-phenyl-6,7,8,9-tetrahydropyrido[3’,2’4,5]imidazo[1,2-a]pyrimidin-5-ium chloride: A microbial metabolite with similar structural features.
7-Methyl-5,6,7,8-tetrahydropyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-one: Another heterocyclic compound with related biological activities.
Uniqueness
7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine is unique due to its specific fused ring system and the presence of both pyridine and naphthyridine moieties. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
389117-34-4 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine |
InChI |
InChI=1S/C12H13N3/c1-15-6-4-11-10(8-15)7-9-3-2-5-13-12(9)14-11/h2-3,5,7H,4,6,8H2,1H3 |
InChI Key |
MPIDZUWKXHUXEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=C3C=CC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




